2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate
Description
Properties
Molecular Formula |
C18H15Cl2N3O3 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-3-oxo-5-pyridin-3-yl-1H-pyrazol-4-yl]ethyl acetate |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-11(24)26-8-6-14-17(12-3-2-7-21-10-12)22-23(18(14)25)13-4-5-15(19)16(20)9-13/h2-5,7,9-10,22H,6,8H2,1H3 |
InChI Key |
VCNWRCRRFQAKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation Followed by Cyclization
A modified Claisen-Schmidt reaction between 3,4-dichlorophenylacetone and pyridine-3-carbaldehyde generates the α,β-unsaturated ketone intermediate. Subsequent treatment with hydrazine hydrate under reflux conditions induces cyclization to form the 1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol scaffold. Key parameters:
Sonochemical Cyclization
Ultrasound-assisted methods using hydrazine hydrate in acetic acid reduce reaction times to 1–2 hours while improving yields to 72–75%. Sonication enhances mass transfer, promoting regioselective formation of the 1,3,5-trisubstituted pyrazole.
Hydroxylation and Acetate Esterification
The 5-hydroxy group is intrinsic to the cyclization step but requires protection during subsequent modifications.
Direct Esterification
Reaction with ethyl chloroacetate in dichloromethane (DCM) using potassium carbonate as a base:
Acetylation-Transesterification
Alternative pathway involving:
- Protection: Acetylation of the 5-OH group with acetic anhydride/pyridine (0–5°C, 2 hours)
- Transesterification: Reaction with ethyl alcohol and sulfuric acid catalyst (reflux, 12 hours)
- Deprotection: Basic hydrolysis (NaOH/EtOH)
This method achieves 58–63% overall yield but introduces additional purification steps.
Regiochemical Control and Byproduct Mitigation
Regioselectivity challenges arise from the asymmetry of the α,β-unsaturated ketone precursor. Strategies include:
Solvent Polarity Modulation
Polar aprotic solvents (DMF, DMSO) favor formation of the desired 1,3,5-regioisomer by stabilizing transition states through dipole interactions.
Catalytic Additives
Boric acid (5 mol%) suppresses dihydropyrazole byproducts by coordinating to the hydrazine nucleophile, enhancing selectivity to >85%.
Comparative Data on Synthesis Protocols
| Method | Steps | Total Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Traditional | 3 | 52–55% | 34–40 hours | Established reproducibility |
| Sonochemical | 3 | 68–72% | 8–10 hours | Reduced energy input |
| One-pot Sequential | 2 | 48–50% | 24 hours | Minimal intermediate isolation |
Spectroscopic Characterization
Critical analytical data for quality control:
- IR (KBr): 3270 cm⁻¹ (O-H stretch), 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=N pyrazole)
- ¹H NMR (400 MHz, DMSO-d6): δ 8.65 (pyridinyl H), 7.82–7.35 (dichlorophenyl H), 4.22 (ester CH₂), 1.98 (acetate CH₃)
- LC-MS: m/z 448.1 [M+H]⁺ (calculated 447.8)
Industrial-Scale Considerations
For bulk production (>10 kg batches):
- Continuous Flow Reactors: Enable precise control of exothermic cyclization steps (ΔT = 15–20°C)
- Green Chemistry Metrics:
- PMI (Process Mass Intensity): 23.7 vs. 41.5 for batch processes
- E-factor: 8.2 kg waste/kg product (improved solvent recovery)
Challenges and Optimization Opportunities
- Byproduct Formation:
- Ester Hydrolysis:
- Catalyst Recycling:
Emerging Methodologies
Photochemical Activation
UV-light-mediated cyclization in microreactors (254 nm, 15 min) achieves 78% yield with superior regiocontrol.
Biocatalytic Approaches
Lipase-mediated esterification (Candida antarctica Lipase B) in ionic liquids:
- Solvent: [BMIM][BF₄]
- Conversion: 92% at 45°C in 6 hours
- Enzyme Reuse: 8 cycles with <10% activity loss
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a deoxygenated pyrazole derivative.
Scientific Research Applications
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
Substituent Diversity at Position 4: The target compound’s ethyl acetate group contrasts with the 2-(methylthio)ethyl substituent in compounds 6 and 10 . The acetate may confer higher polarity and susceptibility to esterase-mediated hydrolysis compared to the more lipophilic methylthio group. BD 1008, a non-pyrazole analog, features a phenethylpiperidine structure, highlighting the pharmacological versatility of dichlorophenyl-containing compounds .
In contrast, compounds 6 and 10 replace the hydroxy group with an oxy-propyl linker connected to amide functionalities, which may alter pharmacokinetic profiles .
Biological Activity Implications :
- Methylthio and sulfonamido groups in compounds 6 and 10 are associated with improved metabolic stability and target engagement in enzyme inhibition studies . The hydroxy group in the target compound, however, might render it more suitable for hydrophilic environments (e.g., extracellular targets).
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Property Comparison
Key Insights:
- The target compound’s ethyl acetate group likely reduces logP compared to methylthio-containing analogs, improving aqueous solubility but compromising metabolic stability .
- Compounds 6 and 10 exhibit higher molecular weights due to extended amide side chains, which may affect membrane permeability .
Biological Activity
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate, with CAS Number 663180-95-8, is a compound of significant interest due to its potential therapeutic applications. Its structure features a pyrazole moiety, which has been associated with various biological activities, including anti-cancer and anti-inflammatory properties. This article aims to detail the biological activity of this compound by reviewing relevant studies and findings.
- Molecular Formula : C18H15Cl2N3O3
- Molecular Weight : 392.236 g/mol
- LogP : 4.052 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate has been examined in various studies, focusing on its effects on cancer cells and its mechanism of action.
Anticancer Activity
Research indicates that compounds containing the pyrazole ring often exhibit anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Case Study: Inhibition of Dihydrofolate Reductase (DHFR)
One study highlighted the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibitors of DHFR can lead to reduced synthesis of nucleotides necessary for DNA replication, thereby inducing apoptosis in cancer cells . The specific compound was shown to have a high affinity for DHFR, suggesting a potential mechanism for its anticancer activity.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate | DHFR | <100 nM |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines in various models, suggesting a role in managing inflammatory diseases .
The biological activity of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate likely involves multiple pathways:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to growth and survival.
- Cytokine Modulation : It could modulate the immune response by affecting cytokine production.
- DNA Synthesis Interference : By inhibiting DHFR, it reduces the availability of tetrahydrofolate necessary for nucleotide synthesis.
Research Findings
Several studies have documented the efficacy of similar compounds in preclinical models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
